Aristolochic acid IV

Nephrotoxicity Cytotoxicity HK-2 Cells

Aristolochic acid IV (AA IV, CAS 15918-62-4) is the only non-carcinogenic, non-nephrotoxic aristolochic acid congener validated as a negative control for AA I toxicity assays. It inhibits PDE2 (IC50 4.673 μM) and CDK2 (IC50 25 μM) with confirmed oral bioavailability, enabling anti-inflammatory studies without confounding genotoxicity. Use AA IV to differentiate scaffold effects from DNA-adduct-driven pathologies.

Molecular Formula C18H13NO8
Molecular Weight 371.3 g/mol
CAS No. 15918-62-4
Cat. No. B098072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolochic acid IV
CAS15918-62-4
Molecular FormulaC18H13NO8
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O
InChIInChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21)
InChIKeyGYBINMVKWZEICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aristolochic Acid IV (CAS 15918-62-4): A Nitrophenanthrene Derivative with a Unique Toxicity Profile Compared to Class-Leading Carcinogens


Aristolochic acid IV (AA IV, also referred to as aristolochic acid IVa) is a nitrophenanthrene carboxylic acid derivative belonging to the aristolochic acid (AA) family of natural products . It is biosynthesized by various species within the Aristolochiaceae family and is characterized by the presence of a methylenedioxy group and multiple methoxy substitutions on its phenanthrene nucleus [1]. While many AA analogues, most notably aristolochic acid I (AA I) and II (AA II), are established human carcinogens and potent nephrotoxins, AA IV is distinguished by a hydroxyl substitution that fundamentally alters its toxicological profile, making it a key compound for differentiating hazard from therapeutic potential within this phytochemical class [2].

Aristolochic Acid IV vs. In-Class Alternatives: Why Toxicity and Bioactivity Profiles Preclude Simple Interchangeability


The aristolochic acid (AA) family comprises over 170 analogues, yet their toxicological and pharmacological properties are far from uniform [1]. A critical procurement and experimental design failure is the assumption that one AA can substitute for another based solely on structural similarity. AA I, the most studied congener, is a potent nephrotoxin and carcinogen, inducing DNA adducts, gene mutations, and tumors in vivo [2]. In stark contrast, AA IV exhibits a markedly different safety profile, with studies demonstrating an absence of acute toxicity, non-carcinogenicity, and significantly lower mutagenicity in long-term animal models [3]. Furthermore, AA IV has been identified as an inhibitor of specific therapeutic targets (PDE2, CDK2) at micromolar concentrations, a profile not shared by all analogues . These profound differences in both hazard and bioactivity mean that generic substitution within this compound class is scientifically unsound and can lead to erroneous conclusions regarding both safety and efficacy.

Quantitative Differentiation of Aristolochic Acid IV: A Head-to-Head Comparison with Key Aristolochic Acid Congeners


AA IV Exhibits Drastically Reduced Cytotoxicity in Human Kidney Cells Compared to AA I and AL I

In a direct comparative CCK8 cytotoxicity assay using human kidney proximal tubular epithelial cells (HK-2), AA IV (designated AA IVa) demonstrated weak cytotoxicity even at the highest tested concentration of 800–1,000 μM, whereas AA I and AL I exhibited relatively high cytotoxicity under identical 48-hour exposure conditions [1]. This stark contrast in renal cell toxicity is a primary differentiator.

Nephrotoxicity Cytotoxicity HK-2 Cells

AA IV Demonstrates Non-Carcinogenicity and Absence of Acute Toxicity in a 6-Month Murine Model, in Contrast to AA I

In a 6-month repeated-dose gavage study in mice, AA IV (at 1 and 10 mg/kg) produced no tumors and no deaths during a subsequent 12-month recovery period [1]. This outcome stands in direct opposition to the positive control group treated with AA I, which developed severe diffuse fibrosis, tubular atrophy, necrosis, and tumors in the forestomach and kidney, leading to death after 6 months [1].

Carcinogenicity In Vivo Toxicology Mutagenesis

AA IV's In Vivo Genotoxicity Profile is Null, Despite Forming DNA Adducts In Vitro

A key differentiator for AA IV is the disconnect between its in vitro and in vivo genotoxicity. While high-resolution mass spectrometry confirmed that AA IV reacts with calf thymus DNA to form multiple deoxyadenosine (dA) and deoxyguanosine (dG) adducts in vitro [1], no DNA adducts were detected in the kidney, liver, or forestomach of mice dosed orally at 40 mg/kg/day for 2 days [1]. This contrasts sharply with AA I, which is known for its potent in vivo DNA adduct formation and resulting mutagenicity.

DNA Adducts Genotoxicity Metabolism

AA IV is an Orally Active PDE2 and CDK2 Inhibitor with Defined IC50 Values

Beyond its toxicological profile, AA IV possesses defined inhibitory activity against the therapeutic targets phosphodiesterase 2 (PDE2) and cyclin-dependent kinase 2 (CDK2) . This dual inhibition profile at micromolar concentrations provides a concrete, quantifiable basis for its use in specific signaling pathway research, a feature not universally established for all AA analogues.

Enzyme Inhibition PDE2 CDK2 Drug Discovery

AA IV Demonstrates Anti-Inflammatory Activity In Vitro and In Vivo, a Pharmacological Property Distinct from Carcinogenic Congeners

In a study specifically designed to explore the pharmacological potential of non-carcinogenic/non-nephrotoxic AA IVa, the compound was shown to decrease the production of pro-inflammatory cytokines TNFα and IL-6 in LPS-stimulated RAW 264.7 murine macrophages [1]. This anti-inflammatory effect was further validated in vivo, where topical application of AA IVa (400 and 600 μg/ear) significantly inhibited phorbol 12-myristate 13-acetate (PMA)-induced ear edema in mice [1]. This establishes a therapeutic activity profile that is separate from the toxic mechanisms of AA I and AA II.

Anti-inflammatory Cytokines In Vivo Pharmacology

Strategic Applications for Aristolochic Acid IV Based on Verified Evidence


As a Non-Cytotoxic/Nephrotoxic Negative Control or Comparator in AA I Toxicity Studies

Given the robust head-to-head data showing that AA IV does not induce acute toxicity, tumors, or DNA adducts in vivo, it is the ideal negative control for any in vitro or in vivo experiment designed to investigate the specific toxicological mechanisms of AA I. Researchers can use AA IV at equivalent or higher doses to AA I to control for any non-specific, non-DNA adduct-related effects of the phenanthrene scaffold [1].

As a Tool Compound for Investigating PDE2 and CDK2 Signaling Pathways

With confirmed IC50 values of 4.673 μM for PDE2 and 25 μM for CDK2, AA IV can be employed as a small-molecule probe to study the role of these enzymes in cellular processes related to inflammation, immunology, and cell cycle regulation. Its oral bioavailability and established in vivo safety profile make it suitable for follow-up studies in animal models of disease where PDE2 or CDK2 are implicated [1].

As a Starting Point for Developing Safer Anti-Inflammatory Agents Derived from the Aristolochic Acid Scaffold

The validated anti-inflammatory activity of AA IV, demonstrated both in vitro (reduced TNFα/IL-6) and in vivo (reduced ear edema), coupled with its non-carcinogenic and non-nephrotoxic nature, positions it as a lead-like molecule for medicinal chemistry efforts [1]. Structure-activity relationship (SAR) studies can now be designed around the AA IV scaffold to optimize anti-inflammatory potency while deliberately maintaining the favorable safety profile that differentiates it from AA I.

As an Analytical Standard for Quantifying AA IV Content in Botanical Raw Materials and Formulations

AA IV is present in significant quantities in certain Aristolochia and Asarum species (e.g., up to 3.36 mg/g in Madouling) [1]. Its unique and well-characterized retention time and linear detection range (0.632–63.2 µg/mL) in validated HPLC methods make it a critical analytical reference standard. Quality control and pharmacovigilance laboratories require this standard to accurately quantify AA IV levels, distinguishing its presence from the more hazardous AA I and AA II in complex botanical matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aristolochic acid IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.